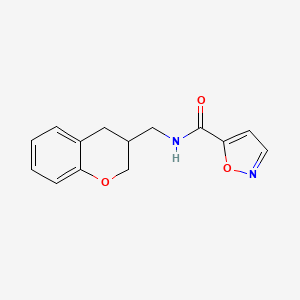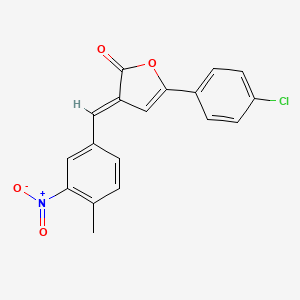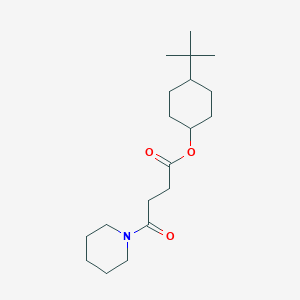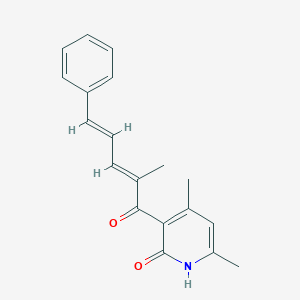![molecular formula C15H13N3O2S B5542380 3-[(5-Phenylthiopheno[3,2-e]pyrimidin-4-yl)amino]propanoic acid](/img/structure/B5542380.png)
3-[(5-Phenylthiopheno[3,2-e]pyrimidin-4-yl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-Phenylthiopheno[3,2-e]pyrimidin-4-yl)amino]propanoic acid is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiophene ring fused to a pyrimidine ring, with a phenyl group attached to the thiophene ring. The propanoic acid moiety is linked to the pyrimidine ring through an amino group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Phenylthiopheno[3,2-e]pyrimidin-4-yl)amino]propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Fusing the Pyrimidine Ring: The thiophene ring is then fused with a pyrimidine ring through a condensation reaction, often involving the use of a dehydrating agent.
Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, typically using a halogenated phenyl compound and a suitable catalyst.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Phenylthiopheno[3,2-e]pyrimidin-4-yl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated phenyl compounds with Lewis acid catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Functionalized phenyl derivatives.
Scientific Research Applications
3-[(5-Phenylthiopheno[3,2-e]pyrimidin-4-yl)amino]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[(5-Phenylthiopheno[3,2-e]pyrimidin-4-yl)amino]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
5-Phenylthiopheno[3,2-e]pyrimidine: Lacks the propanoic acid moiety but shares the core heterocyclic structure.
3-Aminopropanoic acid: Contains the propanoic acid moiety but lacks the heterocyclic structure.
Phenylthiophene: Contains the thiophene and phenyl groups but lacks the pyrimidine ring and propanoic acid moiety.
Uniqueness
3-[(5-Phenylthiopheno[3,2-e]pyrimidin-4-yl)amino]propanoic acid is unique due to its combination of a fused thiophene-pyrimidine ring system with a phenyl group and a propanoic acid moiety. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-12(20)6-7-16-14-13-11(10-4-2-1-3-5-10)8-21-15(13)18-9-17-14/h1-5,8-9H,6-7H2,(H,19,20)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVCHAJNOKSLET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5542300.png)
![methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5542305.png)
![N-[(E)-benzylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5542327.png)

![8-BROMO-7-METHYL-2H,3H,9H-[1,4]DIOXINO[2,3-H]CHROMEN-9-ONE](/img/structure/B5542346.png)
![9-nitronaphtho[2,1-b][1]benzoxepin-11-yl cyanide](/img/structure/B5542350.png)
![(4R)-1-(3-furylmethyl)-N-isopropyl-4-{[(2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-L-prolinamide](/img/structure/B5542354.png)
![3-methyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5542357.png)
![3-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5542365.png)



![N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5542385.png)
